![molecular formula C16H11N5OS B292138 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292138.png)
3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile, also known as AOPTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. The compound belongs to the thiazolopyrimidine class of compounds and has been reported to exhibit antitumor, antimicrobial, and antiviral activities.
作用機序
The mechanism of action of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile is not yet fully understood. However, studies have suggested that the compound exerts its biological activities by targeting various cellular pathways. For example, 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been reported to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been shown to exhibit various biochemical and physiological effects. Studies have reported that the compound can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Furthermore, 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been reported to exhibit antimicrobial and antiviral activities, making it a potential candidate for the development of new antimicrobial and antiviral agents.
実験室実験の利点と制限
The advantages of using 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile in lab experiments include its potent biological activities, good yield and purity after synthesis, and relatively low toxicity. However, the limitations of using 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile in lab experiments include its complex synthesis method, high cost of synthesis, and limited availability.
将来の方向性
There are several future directions for the research and development of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile. One potential direction is the optimization of the synthesis method to improve yield and reduce the cost of synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile and to identify its molecular targets. Furthermore, the potential of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile as a lead compound for the development of new antimicrobial and antiviral agents should be explored in more detail. Overall, the diverse biological activities of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile make it a promising candidate for further research and development in the field of medicinal chemistry.
合成法
The synthesis of 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile involves the reaction of 2-phenylethylamine, thiourea, and malononitrile in the presence of glacial acetic acid and phosphorus oxychloride. The reaction proceeds through a multistep process, which involves the formation of an intermediate product, followed by cyclization and subsequent elimination of hydrogen chloride. The final product is obtained in good yield and purity after purification by recrystallization.
科学的研究の応用
3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has been extensively studied for its potential use as an antitumor agent. Studies have shown that 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound exerts its antitumor effect by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Furthermore, 3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile has also been reported to exhibit antimicrobial and antiviral activities, making it a potential candidate for the development of new antimicrobial and antiviral agents.
特性
分子式 |
C16H11N5OS |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
3-amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C16H11N5OS/c17-8-11-12(7-6-10-4-2-1-3-5-10)20-16-21(15(11)22)14(19)13(9-18)23-16/h1-5H,6-7,19H2 |
InChIキー |
LHEWDQZOAOUOKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=C(C(=O)N3C(=C(SC3=N2)C#N)N)C#N |
正規SMILES |
C1=CC=C(C=C1)CCC2=C(C(=O)N3C(=C(SC3=N2)C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



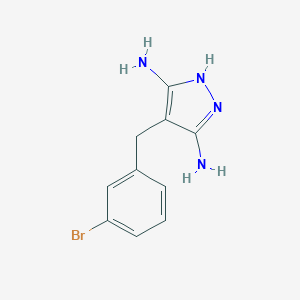
![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)
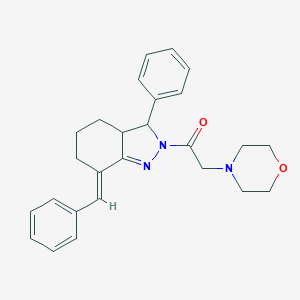
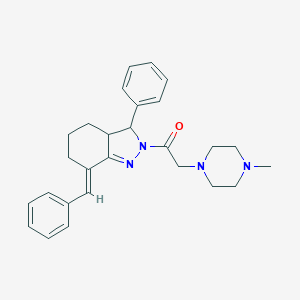
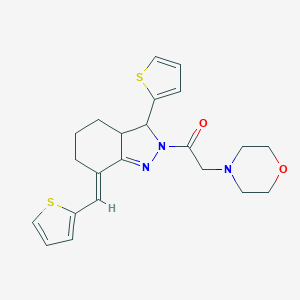

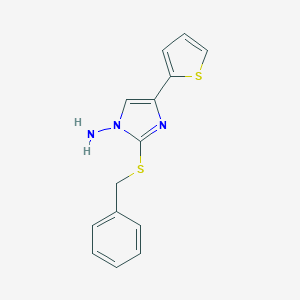

![2-[(2-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine](/img/structure/B292075.png)
![2-[(4-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine](/img/structure/B292076.png)
![Ethyl 7-anilino-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292078.png)